An In-Depth Technical Guide to O3-Desethyl Apremilast: Chemical Structure and Physicochemical Properties
An In-Depth Technical Guide to O3-Desethyl Apremilast: Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
O3-Desethyl Apremilast, a primary metabolite of the potent phosphodiesterase 4 (PDE4) inhibitor Apremilast, is a molecule of significant interest in pharmaceutical research and development. Understanding its chemical structure and physicochemical properties is paramount for a comprehensive grasp of Apremilast's metabolism, pharmacokinetics, and overall drug profile. This technical guide provides a detailed exploration of O3-Desethyl Apremilast, offering insights into its fundamental characteristics, analytical methodologies, and biological relevance.
Chemical Identity and Structure
O3-Desethyl Apremilast is formed in vivo through the O-deethylation of the ethoxy group on the phenyl ring of Apremilast. This metabolic transformation results in a hydroxyl group, altering the molecule's polarity and potential for further conjugation.
Table 1: Chemical Identifiers of O3-Desethyl Apremilast
| Identifier | Value | Source(s) |
| IUPAC Name | (S)-N-(2-(1-(3-Hydroxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide | [1] |
| CAS Number | 1384967-20-7 | [1][2][3] |
| Molecular Formula | C₂₀H₂₀N₂O₇S | [1] |
| Molecular Weight | 432.45 g/mol | [1] |
| Synonyms | M5 (Metabolite 5) | [4] |
Structural Elucidation
The chemical structure of O3-Desethyl Apremilast has been elucidated through various spectroscopic techniques. While detailed spectral data for the isolated metabolite is not extensively published, its structure is inferred from the well-characterized structure of the parent drug, Apremilast, and the known metabolic pathway of O-deethylation.
Caption: Chemical structure of O3-Desethyl Apremilast.
Physicochemical Properties
The physicochemical properties of a drug metabolite are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for O3-Desethyl Apremilast is not publicly available, some key parameters have been reported or can be reliably predicted.
Table 2: Physicochemical Properties of O3-Desethyl Apremilast
| Property | Value | Method | Source(s) |
| Melting Point | 115 °C | Experimental | [5] |
| Boiling Point | 781.7 °C | Experimental | [5] |
| Solubility | Predicted to be slightly soluble in water, with increased solubility in organic solvents like DMSO and methanol. | Prediction based on structural similarity to Apremilast. | [6] |
| pKa | Predicted to have an acidic pKa due to the phenolic hydroxyl group and a weakly basic pKa associated with the acetamide group. | Cheminformatics Prediction | [6][7][8][9] |
| LogP | Predicted to be lower than Apremilast due to the introduction of a hydroxyl group, indicating increased hydrophilicity. | Cheminformatics Prediction | [2][10][11][12] |
Causality Behind Physicochemical Properties
-
Solubility: The parent drug, Apremilast, is practically insoluble in water[10][13]. The introduction of a polar hydroxyl group in O3-Desethyl Apremilast is expected to increase its aqueous solubility compared to Apremilast. However, it likely remains a compound with limited water solubility, a crucial factor influencing its oral bioavailability and clearance pathways.
-
pKa: The phenolic hydroxyl group is acidic and will deprotonate at physiological pH, rendering the molecule more water-soluble and susceptible to conjugation reactions. The acetamide group is weakly basic. Understanding the pKa is vital for developing appropriate analytical methods, particularly for liquid chromatography, where the mobile phase pH can significantly impact retention and peak shape.
-
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The O-deethylation introduces a hydroxyl group, which significantly increases the molecule's polarity and hydrogen bonding capability, thereby lowering its LogP value relative to Apremilast. This increased hydrophilicity generally leads to faster renal clearance.
Biological Activity
As a metabolite, the biological activity of O3-Desethyl Apremilast is a key consideration in understanding the overall pharmacological effect of the parent drug.
Inhibition of PDE4 and TNF-α
Studies have shown that the metabolites of Apremilast are significantly less pharmacologically active than the parent compound[4][14]. This is a critical aspect of Apremilast's safety and efficacy profile, as it indicates that the therapeutic effect is primarily driven by the parent drug and not by its metabolic byproducts.
Table 3: In Vitro Inhibitory Activity of O3-Desethyl Apremilast (M5)
| Target | IC₅₀ (µmol/L) | Source(s) |
| PDE4 Activity | 8.3 | [15] |
| TNF-α Production | 5.6 | [15] |
For comparison, the IC₅₀ of Apremilast for PDE4 and TNF-α production is approximately 0.074 µM and 0.077 µM, respectively[15]. This demonstrates that O3-Desethyl Apremilast is over 100-fold less potent in inhibiting PDE4 and over 70-fold less potent in inhibiting TNF-α production compared to Apremilast.
Caption: Metabolic pathway and reduced activity of O3-Desethyl Apremilast.
Synthesis and Analytical Characterization
Reference standards of O3-Desethyl Apremilast are crucial for metabolic and pharmacokinetic studies. While detailed, publicly available synthesis protocols are scarce, it is known that this metabolite has been synthesized by the Medicinal Chemistry and Process Chemistry groups at Celgene for research purposes[4][14]. The synthesis would logically involve the use of a starting material with a protected hydroxyl group at the 3-position of the phenyl ring, which is later deprotected to yield the final product.
Proposed Experimental Protocol: Analytical Quantification by LC-MS/MS
The quantification of O3-Desethyl Apremilast in biological matrices is essential for pharmacokinetic studies. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.
Objective: To develop and validate a method for the quantification of O3-Desethyl Apremilast in human plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of O3-Desethyl Apremilast).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for O3-Desethyl Apremilast and the internal standard.
-
Rationale for Experimental Choices:
-
Protein Precipitation: This is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with the analysis and damage the LC column.
-
Reverse-Phase Chromatography: The C18 stationary phase provides good retention for moderately polar compounds like O3-Desethyl Apremilast.
-
Gradient Elution: This allows for efficient separation of the analyte from endogenous plasma components and ensures a sharp peak shape.
-
Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity, which is crucial for quantifying low concentrations of metabolites in complex biological matrices.
Caption: Workflow for LC-MS/MS quantification of O3-Desethyl Apremilast.
Conclusion
O3-Desethyl Apremilast is a key metabolite in the disposition of Apremilast. Its chemical structure, characterized by the presence of a phenolic hydroxyl group, leads to distinct physicochemical properties compared to the parent drug, including increased polarity and significantly reduced biological activity. A thorough understanding of these characteristics is fundamental for researchers and scientists in the field of drug development, as it provides a more complete picture of the in vivo behavior of Apremilast. The analytical methods outlined in this guide provide a framework for the accurate quantification of this metabolite, enabling further pharmacokinetic and metabolic studies.
References
- Pharmaceutical Evaluation Division. (2016). Report on the Deliberation Results. Pharmaceuticals and Medical Devices Agency (PMDA).
- Badhe, P., Aher, S., & Saudagar, R. B. (2019). Analytical Method of Apremilast: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1116-1119.
- Bhole, R. P., Naksakhare, S. R., & Bonde, C. G. (2019). A Stability Indicating HPTLC Method for Apremilast and Identification of degradation products using MS/MS. Journal of Pharmaceutical Sciences and Research, 11(5), 1861-1869.
- Chen, X., et al. (2016). Determination of Apremilast in Rat Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study.
- Hoffmann, M., et al. (2011).
- Iqbal, M., et al. (2016).
- Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-1524.
-
Carl ROTH. (n.d.). O3-Desethyl apremilast, 10 mg. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). O3-Desethyl Apremilast. Retrieved from [Link]
- Shaikh, S. M., et al. (2020). Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review. Critical Reviews in Analytical Chemistry, 51(5), 429-438.
- Teva Canada Limited. (2022). Product Monograph: Teva-Apremilast.
- European Medicines Agency. (2021).
-
ChemAxon. (n.d.). pKa Prediction. Retrieved from [Link]
- Jensen, J. H. (2017). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982.
- Kujawski, J., et al. (2012). Prediction of log P – ALOGPS Application in Medicinal Chemistry Education.
- Liao, C., & Nicklaus, M. C. (2009). A comparative analysis of pKa prediction methods on 197 drug-like compounds.
- Shakeel, F., et al. (2017). Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions. International Journal of Pharmaceutics, 525(1), 149-156.
- Shelke, A., Mankar, S., & Kolhe, M. (2021). A Review on Analytical Methods for estimation of Apremelast in Bulk, Pharmaceutical Formulation and in Biological Samples. Research Journal of Science and Technology, 13(1), 1-8.
- Singh, R., et al. (2021). ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF APREMILAST BY RECRYSTALLIZATION TECHNIQUE. International Journal of Research in Pharmaceutical and Nano Sciences, 10(4), 231-238.
- Tetko, I. V., et al. (2005). ALOGPS 2.1, a program for the calculation of log P from atom-type electrotopological state indices. Journal of Chemical Information and Computer Sciences, 45(5), 1488-1493.
- Wildman, S. A., & Crippen, G. M. (1999). Prediction of physicochemical parameters by atomic contributions. Journal of Chemical Information and Computer Sciences, 39(5), 868-873.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2017). method development and validation of forced degradation studies of apremilast by using uv spectrophotometric method. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1493-1502.
- European Medicines Agency. (2014). Otezla: EPAR - Public assessment report.
-
PubMed. (2017). Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2024). Development and Validation for Determination of Apremilast in Bulk and in Tablets by UV Spectrophotometer. Retrieved from [Link]
Sources
- 1. WO2017033206A3 - Solid state forms of n-[2-[(1 s)-1 -(3-ethoxy-4-methoxyphenyl)-2-(methyl sulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-l h-isoindol-4-yl]acetamide and process for preparation thereof - Google Patents [patents.google.com]
- 2. O3-Desethyl apremilast, 10 mg, CAS No. 1384967-20-7 | Impurities | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjstonline.com [rjstonline.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 [quickcompany.in]
- 12. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 13. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of apremilast in rat plasma by UPLC-MS/MS in ESI-negative mode to avoid adduct ions formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
